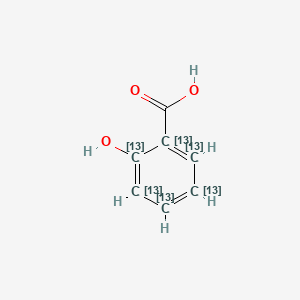

2-Hydroxy(~13~C_6_)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676140 | |

| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189678-81-6 | |

| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxy(¹³C₆)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Hydroxy(¹³C₆)benzoic acid, a ¹³C-labeled version of salicylic acid. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The core of this synthesis is the well-established Kolbe-Schmitt reaction, a carboxylation process that transforms a phenoxide into a hydroxybenzoic acid.

Synthesis Pathway

The primary route for the synthesis of 2-Hydroxy(¹³C₆)benzoic acid involves the carboxylation of ¹³C₆-phenol. The reaction proceeds in three key stages:

-

Deprotonation: ¹³C₆-Phenol is treated with a strong base, typically sodium hydroxide (NaOH), to form the sodium ¹³C₆-phenoxide. This step is critical as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.

-

Carboxylation: The resulting sodium ¹³C₆-phenoxide is then subjected to carboxylation by reacting it with carbon dioxide (CO₂) under elevated temperature and pressure. The electron-rich phenoxide attacks the electrophilic carbon of CO₂, leading to the formation of a carboxylate intermediate.

-

Protonation: The reaction mixture, containing the sodium salt of 2-Hydroxy(¹³C₆)benzoic acid, is acidified to protonate the carboxylate and the phenoxide, yielding the final product.

An In-depth Technical Guide to 2-Hydroxy(¹³C₆)benzoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 2-Hydroxy(¹³C₆)benzoic acid, an isotopically labeled form of salicylic acid. This document is intended to serve as a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Chemical Properties and Structure

2-Hydroxy(¹³C₆)benzoic acid, also known as Salicylic Acid-¹³C₆, is a stable isotope-labeled analog of salicylic acid where the six carbon atoms of the benzene ring have been enriched with the ¹³C isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of salicylic acid in various biological matrices.

The fundamental chemical and physical properties of 2-Hydroxy(¹³C₆)benzoic acid are summarized in the table below. These properties are primarily based on data for its unlabeled counterpart, salicylic acid, as the isotopic labeling does not significantly alter its physical characteristics such as melting point and solubility.

| Property | Value | Reference(s) |

| Molecular Formula | ¹³C₆C₁H₆O₃ | [1] |

| Molecular Weight | 144.08 g/mol | [] |

| CAS Number | 1189678-81-6 | [] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 158-161 °C | [3] |

| Boiling Point | 211 °C | [3] |

| Solubility | Poorly soluble in water (2 g/L at 20 °C); Soluble in ethanol, ether, and chloroform. | [3][4] |

| pKa | ~2.97 |

Structure:

The structure of 2-Hydroxy(¹³C₆)benzoic acid consists of a benzene ring where all six carbon atoms are ¹³C isotopes. A hydroxyl group and a carboxylic acid group are attached to the ring in an ortho position relative to each other.

IUPAC Name: 2-Hydroxy(1,2,3,4,5,6-¹³C₆)benzoic acid

Experimental Protocols

This section details the experimental protocols for the synthesis and analysis of 2-Hydroxy(¹³C₆)benzoic acid. While specific protocols for the labeled compound are not widely published, the following are adapted from established methods for salicylic acid and are considered standard practice.

Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acid and can be adapted for its ¹³C-labeled counterpart using ¹³C₆-phenol as the starting material.[5][6][7]

Materials:

-

¹³C₆-Phenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) (high pressure)

-

Sulfuric acid (H₂SO₄)

-

Ethanol

-

Water

-

High-pressure autoclave

-

Standard laboratory glassware

Procedure:

-

Formation of Sodium Phenoxide-¹³C₆: In a round-bottom flask, dissolve ¹³C₆-Phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide-¹³C₆.

-

Carboxylation: Transfer the sodium phenoxide-¹³C₆ solution to a high-pressure autoclave. Heat the mixture to 125°C and introduce carbon dioxide under high pressure (approximately 100 atm). Maintain these conditions for several hours to allow for the carboxylation of the phenoxide.

-

Protonation: After the reaction is complete, cool the autoclave and vent the excess CO₂. Transfer the reaction mixture to a beaker and acidify with sulfuric acid to a pH of approximately 2-3. This will precipitate the 2-Hydroxy(¹³C₆)benzoic acid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a hot ethanol/water mixture to yield pure 2-Hydroxy(¹³C₆)benzoic acid.

Analytical Methods

The following are representative protocols for the analysis of 2-Hydroxy(¹³C₆)benzoic acid.

NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of 2-Hydroxy(¹³C₆)benzoic acid.[8][9][10]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of 2-Hydroxy(¹³C₆)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

¹H NMR Parameters:

-

Pulse Sequence: Standard ¹H acquisition

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Parameters:

-

Pulse Sequence: Standard ¹³C acquisition with proton decoupling

-

Number of Scans: 1024 or more (due to lower sensitivity and ¹³C-¹³C coupling)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Data Analysis:

-

The ¹H NMR spectrum will show characteristic peaks for the aromatic and acidic protons.

-

The ¹³C NMR spectrum will confirm the presence of the six labeled carbon atoms in the aromatic ring, with chemical shifts and coupling patterns indicative of the ¹³C enrichment.

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled compound. Gas chromatography-mass spectrometry (GC-MS) often requires derivatization to increase volatility.[11][12]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)

GC-MS Sample Preparation (with Silylation): [12][13]

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

-

Inject an aliquot of the derivatized sample into the GC-MS.

LC-MS/MS Sample Preparation: [14][15][16][17]

-

Dissolve the sample in a suitable mobile phase compatible solvent (e.g., methanol/water mixture).

-

Inject directly into the LC-MS/MS system.

Typical MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for LC-MS. Electron Impact (EI) is used for GC-MS.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Full scan to confirm the molecular ion peak, and product ion scan (for MS/MS) to characterize fragmentation.

HPLC is used to determine the purity of 2-Hydroxy(¹³C₆)benzoic acid.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and system.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: 230 nm or 296 nm

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak in the chromatogram.

Applications

The primary application of 2-Hydroxy(¹³C₆)benzoic acid is as an internal standard in quantitative bioanalysis.[1][18] Its use allows for the accurate determination of salicylic acid concentrations in complex matrices such as plasma, urine, and tissue homogenates by correcting for variations in sample preparation and instrument response.

Biological Significance and Signaling Pathways

Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.[19][20][21] By inhibiting COX-2, salicylic acid blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Salicylic acid | 69-72-7 [chemicalbook.com]

- 4. Salicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Solved 13C[1H] NMR spectrum of salicylic acid | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. brjac.com.br [brjac.com.br]

- 14. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. real.mtak.hu [real.mtak.hu]

- 16. [PDF] Determination of Salicylic Acid in Feed Using LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 17. doaj.org [doaj.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 21. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 13C6-Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 13C6-Salicylic Acid, an isotopically labeled form of salicylic acid. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who utilize stable isotope-labeled compounds in their work.

Introduction

13C6-Salicylic Acid is a stable isotope-labeled analog of salicylic acid, with all six carbon atoms in the benzene ring substituted with the Carbon-13 isotope. This labeling makes it an invaluable tool in a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry assays.[1] Understanding its physical properties is crucial for its proper handling, storage, and application in experimental settings.

Core Physical and Chemical Properties

The physical properties of 13C6-Salicylic Acid are largely comparable to its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of the heavier carbon isotopes.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for both 13C6-Salicylic Acid and natural abundance salicylic acid for comparative purposes.

Table 1: Physical and Chemical Properties of 13C6-Salicylic Acid

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₆H₆O₃ | [2][3] |

| Molecular Weight | 144.08 g/mol | [2] |

| Appearance | Off-white to Pale Beige Solid | [] |

| Melting Point | 154-156 °C; 156-159 °C; 158-161 °C | [] |

| Solubility | Soluble in DMSO and Methanol | |

| Purity | ≥97.5% (HPLC) | |

| Storage Temperature | 2-8°C or -20°C | [] |

Table 2: Physical and Chemical Properties of Salicylic Acid (for comparison)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [5] |

| Molecular Weight | 138.12 g/mol | [5][6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 158-161 °C | [7] |

| Boiling Point | ~211 °C (decomposes) | [7][8] |

| Density | 1.443 g/cm³ at 20 °C | [5][8] |

| pKa | 2.97 | [5][6] |

| Solubility in Water | 2.48 g/L at 25 °C | [9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform | [5][7] |

Experimental Protocols

While specific experimental records for the characterization of each batch of 13C6-Salicylic Acid are proprietary to the manufacturers, the determination of the physical properties listed above follows well-established analytical chemistry protocols.

-

Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds. A solution of the sample is injected into a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the concentration of each component as it elutes from the column, allowing for the quantification of the main compound and any impurities.

-

Solubility Assessment: A qualitative assessment of solubility is performed by adding a small amount of the solute to a given solvent and observing its dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined, often using UV-Vis spectroscopy or HPLC.

-

Structural Confirmation (Mass Spectrometry and NMR): While not a physical property in the classical sense, the structural integrity and isotopic enrichment of 13C6-Salicylic Acid are confirmed using mass spectrometry, which will show a mass shift of +6 compared to the unlabeled compound, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon and proton environments within the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of an isotopically labeled analytical standard like 13C6-Salicylic Acid.

This document provides a foundational understanding of the physical properties of 13C6-Salicylic Acid. For lot-specific data, researchers should always refer to the Certificate of Analysis provided by the manufacturer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 5. Salicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 7. Salicylic acid | 69-72-7 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Salicylic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Hydroxy(¹³C₆)benzoic Acid (CAS 1189678-81-6) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy(¹³C₆)benzoic acid, a stable isotope-labeled form of salicylic acid. This document is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds for quantitative analysis and metabolic research. This guide covers the compound's properties, its primary application as an internal standard in mass spectrometry-based quantification, a representative experimental protocol, and a summary of the key biological pathways in which it can be employed as a tracer.

Core Compound Data

2-Hydroxy(¹³C₆)benzoic acid, with the CAS number 1189678-81-6, is a synthetic, non-radioactive, isotopically labeled analog of salicylic acid. The six carbon atoms in the benzene ring are replaced with the heavy isotope ¹³C, resulting in a mass increase of 6 Da compared to the unlabeled compound. This mass difference is the key feature for its use in quantitative analytical methods.

Physicochemical and Safety Information

The following tables summarize the key quantitative data for 2-Hydroxy(¹³C₆)benzoic acid.

| Property | Value | Source |

| CAS Number | 1189678-81-6 | Multiple |

| Molecular Formula | ¹³C₆H₆O₃ | LGC Standards[1][2] |

| Molecular Weight | 144.08 g/mol | LGC Standards[1][2] |

| Appearance | Solid | --- |

| Purity | >95% (HPLC) | LGC Standards[1][2] |

| Storage Temperature | 2-8°C | --- |

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H318 | Causes serious eye damage |

Note: Safety information is based on data for salicylic acid and may not be fully representative of the labeled compound. Always refer to the supplier's Safety Data Sheet (SDS).

Application in Quantitative Analysis: An Experimental Protocol

The primary application of 2-Hydroxy(¹³C₆)benzoic acid is as an internal standard for the accurate quantification of salicylic acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard is chemically identical to the analyte and co-elutes during chromatography, but is distinguished by its higher mass. This allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

While specific protocols will vary depending on the laboratory, instrumentation, and sample matrix, the following provides a representative workflow for the quantification of salicylic acid in a biological sample, such as plasma or plant tissue extract.

Representative Experimental Protocol: Quantification of Salicylic Acid using LC-MS/MS with 2-Hydroxy(¹³C₆)benzoic Acid as an Internal Standard

1. Sample Preparation

-

Objective: To extract salicylic acid from the biological matrix and spike with the internal standard.

-

Procedure:

-

To a known volume or weight of the sample (e.g., 100 µL of plasma or 100 mg of homogenized plant tissue), add a known amount of 2-Hydroxy(¹³C₆)benzoic acid solution in a suitable solvent (e.g., methanol or acetonitrile). The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

-

Perform a protein precipitation step by adding a threefold volume of cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins and cell debris.

-

Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

-

Centrifuge the reconstituted sample again to remove any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate salicylic acid and its internal standard from other matrix components and detect them with high sensitivity and specificity using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Salicylic Acid (Unlabeled): Precursor ion (m/z) 137.0 → Product ion (m/z) 93.0

-

2-Hydroxy(¹³C₆)benzoic Acid (Internal Standard): Precursor ion (m/z) 143.0 → Product ion (m/z) 99.0

-

-

Note: The specific MRM transitions should be optimized for the instrument being used.

-

3. Data Analysis and Quantification

-

Objective: To determine the concentration of salicylic acid in the original sample.

-

Procedure:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled salicylic acid and a fixed concentration of the 2-Hydroxy(¹³C₆)benzoic acid internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

For the unknown samples, calculate the peak area ratio of salicylic acid to 2-Hydroxy(¹³C₆)benzoic acid.

-

Determine the concentration of salicylic acid in the samples by interpolating their peak area ratios on the calibration curve.

-

Expected Performance Data

The following table presents typical validation parameters for LC-MS/MS methods for salicylic acid quantification, which would be expected when using 2-Hydroxy(¹³C₆)benzoic acid as an internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85-115% |

Application in Metabolic Research: Tracing Salicylic Acid Pathways

Beyond its use as an internal standard, 2-Hydroxy(¹³C₆)benzoic acid is a valuable tool for tracing the biosynthesis, catabolism, and transport of salicylic acid in biological systems, particularly in plants. As a key plant hormone, salicylic acid is involved in regulating growth, development, and defense against pathogens.[3] By supplying ¹³C₆-labeled salicylic acid to a plant system, researchers can track its conversion to various metabolites using mass spectrometry, providing insights into the dynamics of these pathways.

Salicylic Acid Biosynthesis Pathways

Salicylic acid is synthesized in plants via two primary pathways originating from chorismate: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[4][5]

Salicylic Acid Biosynthesis Pathways

This diagram illustrates the two main routes for salicylic acid production in plants. The isochorismate synthase (ICS) pathway occurs partially in the plastid, while the phenylalanine ammonia-lyase (PAL) pathway is primarily cytosolic.[4][5]

Salicylic Acid Signaling Pathway

Salicylic acid plays a crucial role in plant immunity, particularly in systemic acquired resistance (SAR). A key regulator in this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[6][7]

Simplified Salicylic Acid Signaling Pathway

This diagram shows that upon pathogen attack, salicylic acid accumulation leads to the reduction of NPR1 oligomers to monomers in the cytoplasm.[6] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of defense-related genes.[6][7]

Conclusion

2-Hydroxy(¹³C₆)benzoic acid is an essential tool for researchers in analytical chemistry, plant biology, and drug metabolism. Its primary utility as an internal standard in LC-MS/MS methods enables the highly accurate and precise quantification of salicylic acid in a variety of complex matrices. Furthermore, its use as a stable isotope tracer provides a powerful means to investigate the intricate pathways of salicylic acid biosynthesis and signaling. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective application of this compound in advanced research settings.

References

- 1. Salicylic Acid-13C6 | TRC-S088128-10MG | LGC Standards [lgcstandards.com]

- 2. Salicylic Acid-13C6 | TRC-S088128-10MG | LGC Standards [lgcstandards.com]

- 3. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Metabolic Journey of 13C-Labeled Salicylic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of 13C-labeled salicylic acid. While direct and extensive in vivo studies utilizing 13C-labeled salicylic acid are limited in publicly available literature, this document synthesizes data from studies involving unlabeled and 14C-labeled salicylic acid to project its metabolic pathway, quantitative distribution, and the state-of-the-art analytical methodologies required for such investigations. The metabolic pathways are expected to be identical regardless of the isotope used for labeling.

Introduction to Salicylic Acid Metabolism

Salicylic acid (SA), the primary active metabolite of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the body, primarily in the liver. The metabolic pathways are well-characterized and involve conjugation and oxidation reactions to produce more water-soluble compounds that can be readily excreted by the kidneys. The use of 13C-labeled salicylic acid allows for precise tracing and quantification of these metabolites in various biological matrices, providing invaluable data for pharmacokinetic and pharmacodynamic studies.

The major metabolic routes for salicylic acid include:

-

Conjugation with glycine: This is the primary metabolic pathway, resulting in the formation of salicyluric acid (SUA).[1][2][3]

-

Glucuronidation: Salicylic acid can be conjugated with glucuronic acid at either the carboxyl or the phenolic hydroxyl group, forming salicyl acyl glucuronide (SAG) and salicyl phenolic glucuronide (SPG), respectively.[4][5]

-

Oxidation (Hydroxylation): A minor pathway involves the oxidation of salicylic acid to form dihydroxybenzoic acids, most notably gentisic acid (GA, 2,5-dihydroxybenzoic acid) and 2,3-dihydroxybenzoic acid.[4][6]

The formation of salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes, following Michaelis-Menten kinetics.[1][4] This means that at higher doses of salicylic acid, these pathways can become saturated, leading to a dose-dependent shift in the metabolic profile and elimination half-life.[4][5]

Quantitative Metabolic Profile

Table 1: Urinary Excretion of Salicylic Acid and its Metabolites in Humans Following a Single Oral Dose of Aspirin

| Metabolite | Percentage of Dose Excreted in Urine (24 hours) |

| Salicyluric Acid (SUA) | 50 - 75% |

| Salicylic Acid (unchanged) | 10% |

| Salicyl Phenolic Glucuronide (SPG) | 10% |

| Salicyl Acyl Glucuronide (SAG) | 5% |

| Gentisic Acid (GA) | < 1% |

Data synthesized from multiple sources indicating the typical range of excretion.[5]

Table 2: Urinary Excretion of Aspirin Metabolites in Rats Following Oral Administration

| Metabolite | Percentage of Dose Excreted in Urine (24 hours) |

| Salicyluric Acid (SUA) | ~50% |

| Salicyluric Acid Phenolic Glucuronide (SUAPG) | ~26% |

| Gentisic Acid (GA) | Increased with higher doses |

| Salicylic Acid (SA) | Increased with higher doses |

| Salicyl Phenolic Glucuronide (SAPG) | Increased with higher doses |

Data adapted from a study by Liu et al. (2017) investigating the effects of aspirin dosage on metabolite profiles in rats.[7] Note that this study also quantified salicyluric acid phenolic glucuronide, a further metabolite of salicyluric acid.

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of salicylic acid and a typical experimental workflow for an in vivo study using 13C-labeled salicylic acid.

Caption: Major metabolic pathways of 13C-labeled salicylic acid in vivo.

Caption: A typical experimental workflow for studying the in vivo metabolism of 13C-salicylic acid.

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in tracing the metabolic fate of 13C-labeled salicylic acid in vivo.

Animal Models and Husbandry

-

Species: Sprague-Dawley or Wistar rats are commonly used animal models for metabolic studies.

-

Housing: Animals should be housed in individual metabolic cages to allow for the separate collection of urine and feces.

-

Diet: A standard laboratory chow and water should be provided ad libitum. For studies investigating dietary influences, a controlled diet may be necessary.

-

Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Administration of 13C-Labeled Salicylic Acid

-

Dosing Formulation: 13C-salicylic acid (with the label typically on the carboxyl carbon or uniformly on the aromatic ring) should be dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose or a phosphate buffer, for oral administration. For intravenous administration, a sterile saline solution is appropriate.

-

Route of Administration: The choice of administration route (e.g., oral gavage, intravenous injection) will depend on the study's objectives (e.g., to study absorption and first-pass metabolism vs. distribution and elimination).

-

Dose: The dose should be selected based on previous pharmacokinetic studies of salicylic acid to achieve detectable levels of metabolites without causing toxicity.

Sample Collection

-

Blood: Blood samples (e.g., 0.2-0.3 mL) should be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or from the tail vein. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

-

Urine and Feces: Urine and feces should be collected at intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) for up to 48 or 72 hours post-dose. The volume of urine and weight of feces should be recorded. Samples should be stored at -80°C.

-

Tissues: At the end of the study, animals are euthanized, and key tissues (e.g., liver, kidneys, brain, muscle) are harvested, weighed, and snap-frozen in liquid nitrogen, then stored at -80°C.

Sample Preparation and Metabolite Extraction

-

Plasma: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma volume. The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. The supernatant containing the metabolites is transferred to a clean tube and can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

Urine: Urine samples are typically diluted with water or a buffer and then centrifuged to remove any particulate matter before direct injection or further extraction. For some glucuronide metabolites, enzymatic hydrolysis with β-glucuronidase may be performed to quantify the aglycone.[7]

-

Tissues: Tissues are homogenized in a cold buffer or solvent. This is followed by a similar protein precipitation and extraction procedure as described for plasma.

Analytical Methodologies

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is the gold standard for quantifying known metabolites. The liquid chromatography system separates the metabolites based on their physicochemical properties, and the tandem mass spectrometer provides highly sensitive and specific detection and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Method: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification, where specific transitions for 13C-salicylic acid and its 13C-labeled metabolites are monitored.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy is a powerful tool for identifying and structurally characterizing novel metabolites. 13C-NMR can directly detect the labeled carbon atoms, providing information about their chemical environment. 1H-NMR can also be used to observe the effect of the 13C label on adjacent protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Method: Samples (e.g., concentrated urine or extracts) are dissolved in a deuterated solvent. Both 1H and 13C NMR spectra are acquired. Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to establish the complete structure of unknown metabolites.

-

Conclusion

The in vivo metabolism of salicylic acid is a well-understood process involving conjugation and oxidation. The use of 13C-labeling provides a powerful and safe tool for detailed pharmacokinetic and metabolic studies. By employing modern analytical techniques such as LC-MS/MS and NMR spectroscopy, researchers can accurately trace the metabolic fate of 13C-salicylic acid, quantify its metabolites in various biological compartments, and gain a deeper understanding of its disposition in the body. This knowledge is crucial for drug development, toxicological assessment, and personalized medicine.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Salicyluric acid - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Salicyluric acid (HMDB0000840) [hmdb.ca]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of five metabolites of aspirin by UHPLC-MS/MS coupled with enzymatic reaction and its application to evaluate the effects of aspirin dosage on the metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 13C6-Salicylic Acid in Advancing Plant Hormone Research

A Technical Guide for Researchers and Drug Development Professionals

Salicylic acid (SA), a key phytohormone, is integral to regulating plant growth, development, and, most notably, defense responses against pathogens.[1][2] Understanding its precise mechanisms of action, metabolism, and signaling is paramount for developing novel strategies in crop protection and disease resistance. Stable isotope-labeled compounds, particularly 13C6-salicylic acid, have emerged as indispensable tools for researchers, offering unparalleled accuracy and insight in quantitative and metabolic studies. This technical guide provides an in-depth overview of the core applications of 13C6-salicylic acid in plant hormone research, complete with experimental protocols and data presentation for scientists and drug development professionals.

Core Applications of 13C6-Salicylic Acid

13C6-Salicylic acid, a labeled analogue of salicylic acid where the six carbon atoms of the benzene ring are replaced with the heavy isotope 13C, serves two primary functions in plant hormone studies:

-

Internal Standard for Accurate Quantification: Due to its chemical identity with endogenous salicylic acid, 13C6-SA is the gold standard for use as an internal standard in quantification studies using mass spectrometry (MS).[3] When added to a plant sample at a known concentration at the beginning of the extraction process, it co-elutes with the unlabeled, endogenous SA during chromatography.[4] Because it has a different mass-to-charge ratio (m/z), the mass spectrometer can distinguish between the two. Any sample loss during extraction and purification will affect both the labeled standard and the endogenous compound equally, allowing for highly accurate quantification of the plant's natural SA levels.[4] This method, known as isotope dilution analysis, is crucial for obtaining reliable data on hormone concentrations, which can be very low in plant tissues.[4]

-

Tracer for Metabolic and Biosynthetic Pathway Studies: 13C6-Salicylic acid can be used as a tracer to elucidate the metabolic fate of SA within the plant.[3] By feeding plants with 13C6-SA and analyzing the resulting metabolites by mass spectrometry, researchers can identify downstream products of SA catabolism and conjugation.[5][6] This approach helps to map out the complex network of SA metabolism and understand how its levels are regulated in response to various stimuli, such as pathogen attack.[7] Furthermore, feeding plants with 13C-labeled precursors can help to unravel the biosynthetic pathways leading to SA itself.[5]

Quantitative Data Summary

The use of stable isotope-labeled internal standards like 13C6-salicylic acid in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and accuracy. Below is a summary of typical quantitative parameters reported in studies quantifying salicylic acid, which are achievable using 13C6-SA as an internal standard.

| Parameter | Typical Value | Plant Matrix/Reference |

| Limit of Quantification (LOQ) | 0.05 mg/kg | Compound Feed[8] |

| 1 - 50 ng/L | Seawater[9] | |

| Limit of Detection (LOD) | 0.02 mg/kg | Compound Feed[8] |

| Recovery Rate | 98.3% - 101% | Feed[8][10] |

| 70.1% - 82.3% | Human Plasma[11] | |

| Linearity (R²) of Calibration Curve | > 0.99 | Feed, Seawater[8][9] |

Experimental Protocols

Protocol 1: Quantification of Endogenous Salicylic Acid using 13C6-Salicylic Acid and LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of salicylic acid from plant leaf tissue.

1. Sample Preparation and Extraction: a. Collect 50-100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a 2 mL microcentrifuge tube. d. Add 1 mL of an extraction solvent (e.g., 90% methanol). e. Add a known amount of 13C6-salicylic acid internal standard (e.g., 10 µL of a 1 µg/mL solution). f. Vortex thoroughly and sonicate for 20 minutes in a sonicator bath. g. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. h. Transfer the supernatant to a new tube. i. Re-extract the pellet with 0.5 mL of 100% methanol, vortex, and centrifuge again. j. Combine the supernatants.

2. Purification (Optional but Recommended): a. The combined supernatant can be purified using solid-phase extraction (SPE) to remove interfering compounds. C18 cartridges are commonly used for this purpose. b. Condition the SPE cartridge according to the manufacturer's instructions. c. Load the sample extract onto the cartridge. d. Wash the cartridge to remove impurities. e. Elute the salicylic acid and 13C6-salicylic acid with an appropriate solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 0.35 mL/min.

- Injection Volume: 2-10 µL. b. Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Salicylic Acid (unlabeled): Precursor ion (m/z) 137 → Product ion (m/z) 93.[8][12]

- 13C6-Salicylic Acid (internal standard): Precursor ion (m/z) 143 → Product ion (m/z) 99 (predicted). c. Quantification:

- Generate a calibration curve using known concentrations of unlabeled salicylic acid with a constant concentration of the 13C6-salicylic acid internal standard.

- Calculate the ratio of the peak area of the endogenous SA to the peak area of the 13C6-SA internal standard in the plant samples.

- Determine the concentration of endogenous SA in the samples by comparing this ratio to the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Salicylic Acid Biosynthesis in Plants

Caption: Major biosynthetic pathways of salicylic acid in plants, originating from chorismate.

Salicylic Acid Signaling Pathway

Caption: A simplified model of the salicylic acid signaling pathway leading to disease resistance.

Experimental Workflow for SA Quantification

Caption: General experimental workflow for the quantification of salicylic acid using an internal standard.

References

- 1. Salicylic Acid as a Safe Plant Protector and Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How plants synthesize salicylic acid | EurekAlert! [eurekalert.org]

- 8. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vliz.be [vliz.be]

- 10. researchgate.net [researchgate.net]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Untangling Metabolic Networks: A Technical Guide to 2-Hydroxy(¹³C₆)benzoic Acid as a Tracer in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. While tracers like ¹³C-glucose and ¹³C-glutamine are well-established, the use of more specialized labeled compounds offers the potential to probe specific pathways with greater precision. This guide explores the application of 2-Hydroxy(¹³C₆)benzoic acid (¹³C₆-salicylic acid) as a tracer in MFA. Salicylic acid, a key phytohormone and a well-known therapeutic agent, and its metabolites are involved in a variety of biological processes, making ¹³C₆-salicylic acid a valuable tool for studying plant defense mechanisms, drug metabolism, and xenobiotic detoxification pathways.

Metabolic Pathways of 2-Hydroxybenzoic Acid (Salicylic Acid)

The utility of 2-Hydroxy(¹³C₆)benzoic acid as a tracer is rooted in its known metabolic fate. In biological systems, salicylic acid is not inert; it undergoes a series of enzymatic modifications. Understanding these pathways is crucial for designing and interpreting MFA experiments.

In plants , salicylic acid biosynthesis itself is a subject of intense study, with two primary pathways identified: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway[1][2][3]. Once synthesized, salicylic acid can be metabolized into several derivatives. These modifications regulate the active pool of the hormone and are central to its signaling function. Key metabolic routes include glycosylation to form salicylic acid 2-O-β-D-glucose (SAG) and salicylic acid glucose ester (SGE), hydroxylation to produce 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA, gentisic acid), and methylation to the volatile compound methyl salicylate (MeSA)[4]. Furthermore, a catabolic pathway leading to the formation of catechol has been identified[3].

In mammalian systems , including humans, ingested salicylic acid is primarily metabolized in the liver. The main metabolic routes are conjugation with glycine to form salicyluric acid, and glucuronidation to produce salicyl acyl and phenolic glucuronides[5][6]. A minor pathway involves hydroxylation to gentisic acid and other dihydroxybenzoic acids[6]. The use of stable isotopes, such as deuterium, has been instrumental in pharmacokinetic studies of aspirin, a prodrug of salicylic acid[7].

Experimental Design for Metabolic Flux Analysis with 2-Hydroxy(¹³C₆)benzoic Acid

A successful MFA experiment requires careful planning and execution. The following outlines a generalized protocol for using 2-Hydroxy(¹³C₆)benzoic acid as a tracer.

Detailed Methodologies

1. Tracer Administration:

-

For Cell Cultures: 2-Hydroxy(¹³C₆)benzoic acid is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at a pre-determined concentration. It is crucial to ensure that the tracer concentration is not cytotoxic and does not significantly perturb the metabolic state of the cells.

-

For Plant Studies: The tracer can be supplied to whole plants through the hydroponic solution, or to detached leaves or tissues by floating them on a solution containing the labeled compound.

-

For Animal Studies: Administration can be achieved through intravenous infusion, oral gavage, or intraperitoneal injection, depending on the research question and the target tissue.

2. Isotopic Steady-State: For stationary MFA, it is essential that the isotopic labeling of intracellular metabolites reaches a steady state. This is typically achieved by incubating the biological system with the tracer for a sufficient duration. The time to reach isotopic steady state should be determined empirically by performing a time-course experiment and measuring the isotopic enrichment of key metabolites at different time points[8].

3. Sample Collection and Processing:

-

Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapid quenching is critical. For cell cultures, this often involves rapid filtration and immersion in a cold solvent like methanol or a methanol-water mixture. Tissues should be flash-frozen in liquid nitrogen immediately upon collection.

-

Metabolite Extraction: Metabolites are extracted from the quenched samples using a suitable solvent system, often a two-phase extraction with a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., chloroform) to separate polar and non-polar metabolites.

4. Analytical Techniques:

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for measuring mass isotopomer distributions (MIDs) of metabolites. High-resolution MS is particularly valuable for resolving isotopologues[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine positional isotopic enrichment, providing complementary information to MS.

5. Data Analysis and Flux Calculation: The measured MIDs, along with other physiological data such as substrate uptake and product secretion rates, are used as inputs for computational models to estimate metabolic fluxes. Software packages like INCA and Metran are commonly used for these calculations[10].

Data Presentation: Hypothetical Quantitative Data

The primary output of an MFA experiment is a flux map, which quantitatively describes the rates of metabolic reactions. The tables below present hypothetical data that could be obtained from an experiment using 2-Hydroxy(¹³C₆)benzoic acid as a tracer in a plant cell culture system.

Table 1: Isotopic Enrichment of Salicylic Acid and its Metabolites

| Metabolite | Average ¹³C Enrichment (%) |

| 2-Hydroxybenzoic Acid | 98.5 ± 0.5 |

| Salicylic Acid Glucoside (SAG) | 75.2 ± 2.1 |

| 2,5-Dihydroxybenzoic Acid | 45.8 ± 3.5 |

| 2,3-Dihydroxybenzoic Acid | 15.3 ± 1.8 |

| Catechol | 10.1 ± 1.2 |

Table 2: Calculated Metabolic Fluxes (Relative to Tracer Uptake)

| Reaction | Relative Flux (%) |

| Salicylic Acid Uptake | 100 |

| Glycosylation | 60.5 ± 4.2 |

| 5-Hydroxylation | 25.1 ± 2.8 |

| 3-Hydroxylation | 8.2 ± 1.1 |

| Decarboxylation to Catechol | 6.2 ± 0.9 |

Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and do not represent actual experimental results.

Applications in Research and Drug Development

The use of 2-Hydroxy(¹³C₆)benzoic acid as a tracer opens up several avenues for research:

-

Plant Biology: Quantifying the flux through different salicylic acid metabolic pathways can provide insights into the regulation of plant defense responses under various stress conditions.

-

Pharmacokinetics and Drug Metabolism: Tracing the metabolic fate of salicylic acid is crucial for understanding the efficacy and potential toxicity of salicylate-based drugs. MFA can provide a more dynamic view of these processes compared to traditional pharmacokinetic studies.

-

Microbial Biotechnology: Some microorganisms are engineered to produce salicylic acid or its derivatives. MFA can be used to optimize these production pathways.

Conclusion

While the application of 2-Hydroxy(¹³C₆)benzoic acid as a tracer in metabolic flux analysis is an emerging area, it holds significant promise for gaining a deeper quantitative understanding of the metabolic pathways involving this important molecule. The methodologies outlined in this guide, based on the well-established principles of ¹³C-MFA, provide a framework for researchers to design and execute experiments that can unravel the complexities of salicylic acid metabolism in diverse biological systems. Such studies will undoubtedly contribute to advancements in plant science, medicine, and biotechnology.

References

- 1. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence from stable-isotope labeling that catechol is an intermediate in salicylic acid catabolism in the flowers of Silene latifolia (white campion) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance of Carbon-13 in Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Abundance

The natural abundance of stable isotopes provides a powerful tool for a variety of scientific disciplines, including drug development, metabolism studies, and authentication of chemical compounds. Carbon, the fundamental element of organic chemistry, exists predominantly as the isotope ¹²C, with a small fraction present as the stable, heavier isotope ¹³C. The global average natural abundance of ¹³C is approximately 1.1%. However, this value is not constant across all organic molecules. Isotopic fractionation, which occurs during both chemical and biological synthesis, leads to slight but measurable variations in the ¹³C content of specific compounds.

Salicylic acid (2-hydroxybenzoic acid), a critical molecule in both pharmacology and plant biology, is subject to these isotopic variations. Its biosynthetic origins—whether synthesized chemically or isolated from natural sources—can influence its specific ¹³C signature. This technical guide provides an in-depth overview of the natural abundance of ¹³C in salicylic acid, the experimental methodologies used for its determination, and the biochemical pathways that influence its isotopic composition.

Quantitative Data: Carbon-13 Abundance

The precise ¹³C abundance in a given sample of salicylic acid is determined through sophisticated analytical techniques. While the universally accepted average abundance of ¹³C provides a baseline, molecule-specific values are crucial for high-precision studies. The data is typically expressed as an absolute fraction or in delta notation (δ¹³C) relative to a standard.

| Parameter | Value | Description |

| Global Average Natural Abundance of ¹³C | ~ 1.1% | This is the generally accepted average abundance of Carbon-13 in nature. |

| ¹³C Content in Salicylic Acid | Molecule and Source Dependent | The exact ¹³C abundance in salicylic acid can vary based on its synthetic route (e.g., from petroleum-derived phenol or biologically-derived sources) due to isotopic fractionation during biosynthesis. |

| Isotopic Reference Standard | Vienna Pee Dee Belemnite (VPDB) | Isotopic ratios in organic compounds are commonly reported relative to this international standard. |

Biosynthesis of Salicylic Acid and Isotopic Fractionation

In plants, salicylic acid is primarily synthesized via the shikimate pathway. This metabolic route begins with simple carbohydrates and culminates in the production of various aromatic compounds, including the amino acid L-phenylalanine, a key precursor to salicylic acid.

During this multi-step enzymatic process, isotopic fractionation can occur. Enzymes often exhibit a kinetic isotope effect, preferentially processing molecules containing the lighter ¹²C isotope at a slightly faster rate. This can lead to a subtle depletion of ¹³C in the final salicylic acid product compared to its precursor molecules. Understanding this pathway is essential for interpreting the isotopic signature of naturally derived salicylic acid.

Figure 1. Simplified biosynthesis of salicylic acid via the Phenylalanine Ammonia-Lyase (PAL) pathway.

Experimental Protocols for ¹³C Abundance Determination

The determination of the natural abundance of ¹³C in salicylic acid requires high-precision analytical instrumentation. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and high-field Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for determining bulk isotopic ratios. The workflow involves converting the organic sample into a simple gas (CO₂), which is then analyzed by a mass spectrometer specifically designed to measure isotopic ratios with very high precision.

A Technical Guide to 2-Hydroxy(13C6)benzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Isotope-Labeled Compound for Advanced Scientific Research

This technical guide provides a comprehensive overview of 2-Hydroxy(13C6)benzoic acid, a stable isotope-labeled form of salicylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize advanced analytical techniques and require high-purity labeled compounds for their studies. This guide covers the commercial availability of 2-Hydroxy(13C6)benzoic acid, its applications in experimental research, and the biochemical pathways it influences.

Commercial Availability and Supplier Specifications

2-Hydroxy(13C6)benzoic acid, also known as Salicylic acid-[13C6], is available from a range of commercial suppliers specializing in stable isotope-labeled compounds. The purity and available quantities of this compound can vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental setup. The following table summarizes the offerings from several key suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Available Quantities |

| Sigma-Aldrich (Supelco) | Salicylic acid (phenyl-13C6) analytical standard | 1189678-81-6 | 144.08 g/mol | ≥97.5% (HPLC)[1] | 5 mg[1] |

| BOC Sciences | Salicylic Acid-[13C6] | Not Specified | 144.08 g/mol | 95% atom 13C[2] | Inquire |

| MedChemExpress | Salicylic acid-13C6 | Not Specified | Not Specified | >98% | Inquire |

| Santa Cruz Biotechnology | Salicylic Acid-13C6 | 1189678-81-6 | 144.08 g/mol | Not Specified | Inquire[3] |

| Mithridion | Salicylic Acid-13C6 | Not Specified | Not Specified | Not Specified | 10mg[4] |

| TeraGenomics | Salicylic Acid-13C6 | Not Specified | Not Specified | Not Specified | 1mg[5] |

| Cenmed Enterprises | SALICYLIC ACID-(PHENYL-13C6) | Not Specified | Not Specified | Not Specified | Inquire[6] |

Mechanism of Action: Inhibition of Cyclooxygenase

Salicylic acid, the unlabeled analogue of 2-Hydroxy(13C6)benzoic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, salicylic acid effectively blocks the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. 2-Hydroxy(13C6)benzoic acid, being a stable isotope-labeled version, is an invaluable tool for studying the pharmacokinetics and pharmacodynamics of salicylic acid, as it can be distinguished from its endogenous, unlabeled counterpart in biological samples using mass spectrometry.

The following diagram illustrates the inhibition of the cyclooxygenase pathway by salicylic acid.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of prostaglandin H2 synthases by salicylate is dependent on the oxidative state of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Hydroxy(13C6)benzoic Acid in NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy(13C6)benzoic acid, a stable isotope-labeled form of salicylic acid, is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The uniform labeling of the benzene ring with 13C provides a significant enhancement in signal intensity for 13C NMR experiments, enabling a wide range of applications where sensitivity and the ability to distinguish the labeled molecule from other carbon-containing compounds are crucial.[1][2] These applications include, but are not limited to, quantitative NMR (qNMR), metabolic pathway tracing, and studies of drug-protein interactions. The distinct NMR signature of the 13C-labeled phenyl ring allows for unambiguous tracking and quantification in complex biological matrices.

Application 1: Quantitative NMR (qNMR) Analysis

Application Note:

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of substances.[3][4] 2-Hydroxy(13C6)benzoic acid can be used as an internal standard for the quantification of other analytes. Its six 13C-labeled carbons produce a strong, sharp signal in a region of the 13C NMR spectrum that is often free from interference from other sample components.[5][6] The direct proportionality between the integrated signal area and the number of nuclei allows for accurate quantification without the need for identical reference standards for each analyte.[3]

Experimental Protocol: Quantification of an Analyte using 2-Hydroxy(13C6)benzoic Acid as an Internal Standard

-

Sample Preparation:

-

Accurately weigh a known amount of the 2-Hydroxy(13C6)benzoic acid internal standard.

-

Accurately weigh the sample containing the analyte to be quantified.

-

Dissolve both the internal standard and the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative 13C NMR spectrum. Key parameters include:

-

Pulse Program: A pulse program with inverse-gated proton decoupling (e.g., zgig on Bruker instruments) should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[7]

-

Relaxation Delay (d1): Set a long relaxation delay, typically 5 to 7 times the longest T1 relaxation time of the carbons being quantified, to ensure full relaxation of the nuclei between scans.[8]

-

Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio for both the internal standard and the analyte peaks.

-

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., TopSpin, Mnova).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the well-resolved signal from the 13C-labeled aromatic carbons of the internal standard and a well-resolved signal from the analyte.

-

Calculate the concentration of the analyte using the following equation:

Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS

Where:

-

Integral is the integrated peak area.

-

N is the number of carbons giving rise to the signal.

-

M is the molar mass.

-

Weight is the mass.

-

Purity is the purity of the internal standard.

-

IS refers to the Internal Standard.

-

Data Presentation:

| Parameter | 2-Hydroxy(13C6)benzoic Acid (Internal Standard) | Analyte X |

| Weight (mg) | 10.5 | 50.2 |

| Molar Mass ( g/mol ) | 144.10 | 250.3 |

| Number of Carbons (N) | 6 | 1 |

| Integral Area | 100.0 | 25.4 |

| Calculated Purity of Analyte X (%) | - | 95.8 |

Workflow for Quantitative NMR Analysis:

Workflow for quantitative NMR analysis.

Application 2: Drug-Binding Studies

Application Note:

2-Hydroxy(13C6)benzoic acid can serve as a valuable probe in drug discovery for studying interactions between small molecules and protein targets. Changes in the chemical environment of the 13C-labeled salicylic acid upon binding to a protein can be monitored by NMR.[9] Chemical shift perturbation (CSP) is a common technique where changes in the 13C chemical shifts of the ligand are observed upon titration with the target protein. These changes can be used to determine the binding affinity (Kd) and to map the binding site.

Experimental Protocol: Chemical Shift Perturbation (CSP) Analysis

-

Sample Preparation:

-

Prepare a stock solution of 2-Hydroxy(13C6)benzoic acid in a suitable NMR buffer (e.g., phosphate buffer in D2O).

-

Prepare a stock solution of the target protein in the same NMR buffer.

-

Prepare a series of NMR samples with a constant concentration of the 13C-labeled ligand and increasing concentrations of the protein.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D 13C NMR or 2D 1H-13C HSQC spectra for each sample. 1H-13C HSQC is often preferred for its higher resolution and sensitivity.

-

Ensure identical experimental parameters are used for all spectra to allow for accurate comparison.

-

-

Data Processing and Analysis:

-

Process all spectra uniformly.

-

Overlay the spectra and identify the signals corresponding to the aromatic carbons of 2-Hydroxy(13C6)benzoic acid.

-

Measure the chemical shift changes (Δδ) for each carbon at different protein concentrations.

-

Plot the chemical shift changes as a function of the protein concentration.

-

Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd).

-

Data Presentation:

| Protein Concentration (μM) | Δδ C1 (ppm) | Δδ C2 (ppm) | Δδ C3 (ppm) | Δδ C4 (ppm) | Δδ C5 (ppm) | Δδ C6 (ppm) |

| 0 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| 10 | 0.05 | 0.12 | 0.03 | 0.01 | 0.04 | 0.08 |

| 25 | 0.11 | 0.25 | 0.07 | 0.02 | 0.09 | 0.18 |

| 50 | 0.20 | 0.42 | 0.13 | 0.04 | 0.16 | 0.32 |

| 100 | 0.35 | 0.68 | 0.22 | 0.07 | 0.28 | 0.55 |

| 200 | 0.48 | 0.85 | 0.30 | 0.10 | 0.39 | 0.72 |

Workflow for Drug-Binding Studies:

Workflow for drug-binding studies using NMR.

Application 3: Metabolic Pathway Tracing

Application Note:

Stable isotope tracing using 13C-labeled compounds is a powerful technique to elucidate metabolic pathways.[10][11][12][13] While 2-Hydroxy(13C6)benzoic acid itself is a final product, its labeled precursors can be used to study its biosynthesis in organisms that produce salicylic acid. For example, by feeding an organism with 13C-labeled chorismate or isochorismate, the incorporation of the 13C label into salicylic acid can be monitored by NMR, confirming the active biosynthetic pathway.

Experimental Protocol: Metabolic Labeling and Pathway Analysis

-

Cell Culture and Labeling:

-

Culture cells or organism in a defined medium.

-

Introduce the 13C-labeled precursor (e.g., U-13C6-glucose, which gets converted to labeled chorismate) into the medium.

-

Incubate for a specific period to allow for the metabolism and incorporation of the label.

-

-

Metabolite Extraction:

-

Harvest the cells or tissue.

-

Perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction).

-

-

NMR Data Acquisition:

-

Dissolve the dried extract in a deuterated solvent.

-

Acquire a high-resolution 1D 13C or 2D 1H-13C HSQC NMR spectrum.

-

-

Data Analysis:

-

Identify the signals corresponding to 2-Hydroxybenzoic acid in the NMR spectra.

-

Analyze the coupling patterns and the presence of 13C-13C couplings to determine the extent and position of 13C incorporation.

-

The observed labeling pattern provides direct evidence for the metabolic pathway from the precursor to the final product.

-

Data Presentation:

| Metabolite | Carbon Position | 13C Enrichment (%) |

| Salicylic Acid | C1 | 95.2 |

| C2 | 94.8 | |

| C3 | 95.5 | |

| C4 | 95.1 | |

| C5 | 94.9 | |

| C6 | 95.3 |

Simplified Metabolic Pathway Visualization:

Tracing the biosynthesis of salicylic acid.

References

- 1. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. magritek.com [magritek.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epic.awi.de [epic.awi.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The use of 13C solid state NMR to elucidate physico-chemical association in Eudragit RS100 microencapsulated acyl esters of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

Application Note: Quantitative Analysis of 2-Hydroxy(13C6)benzoic Acid using LC-MS/MS

Introduction

2-Hydroxybenzoic acid, commonly known as salicylic acid, is a phenolic compound with diverse physiological roles in plants, acting as a critical signaling molecule in plant defense against pathogens.[1][2][3][4] Its isotopically labeled form, 2-Hydroxy(13C6)benzoic acid, in which the six carbon atoms of the benzene ring are replaced with the 13C isotope, serves as an invaluable tool in metabolic studies and as an internal standard for the accurate quantification of its unlabeled counterpart. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy(13C6)benzoic acid in biological matrices.

The methodology presented herein is designed for researchers, scientists, and drug development professionals requiring precise and accurate measurement of this stable isotope-labeled compound. The protocol provides a comprehensive guide, from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results.

Analytical Approach

This method utilizes a reversed-phase liquid chromatography system for the separation of 2-Hydroxy(13C6)benzoic acid from the sample matrix, coupled with a triple quadrupole mass spectrometer for detection. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The negative ionization mode is employed for the detection of the deprotonated molecule.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the LC-MS/MS method for the analysis of 2-Hydroxy(13C6)benzoic acid. These values are representative and may vary depending on the specific instrumentation and matrix used.

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Precision (%RSD) | <15% |

| Accuracy (%RE) | ±15% |

| Recovery | 85-115% |

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

To 100 µL of the sample (e.g., plasma, plant extract), add 300 µL of ice-cold acetonitrile containing the internal standard (if a different one is used, otherwise for absolute quantification, add acetonitrile only).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

MRM Transition for 2-Hydroxy(13C6)benzoic acid: m/z 143 → m/z 99 (loss of CO2).

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Salicylic acid signaling pathway in plants.

References

Protocol for ¹³C-Salicylic Acid Labeling in Plant Tissues: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction